氧乐果砜

描述

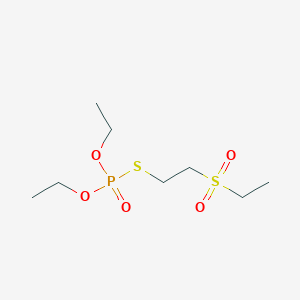

Demeton-S Sulfone is a metabolite of the insecticide demeton S-methyl sulfoxide, commonly known as metasystox R. It is formed through the oxidation process in cell cultures, such as those of sugar-beet, where the thioester bond is cleaved to form various compounds including ethanethiols, which can further transform into S-methylated compounds or S-glucosides .

Synthesis Analysis

The synthesis of sulfones, including Demeton-S Sulfone, typically involves the oxidation of sulfides. However, this conventional method has limitations due to low functional group compatibility when strong oxidants are used. An alternative approach is the multicomponent reductive cross-coupling process, which uses an inorganic salt like sodium metabisulfite to construct sulfones. This method allows for the creation of diverse sulfones from alkyl and aryl halides and is compatible with naturally occurring aliphatic systems such as steroids, saccharides, and amino acids. The process has been successfully applied to synthesize four clinically used drug molecules, indicating its potential for creating complex molecules with multiple heteroatoms and functional groups .

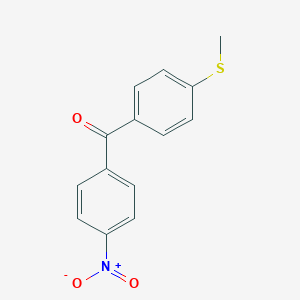

Molecular Structure Analysis

The molecular structure of Demeton-S Sulfone is characterized by the presence of a sulfonyl group, which is a common motif in pharmaceuticals and organic photoconducting materials. The sulfonyl group is a key functional component that can be inserted into molecules through reductive cross-coupling, as demonstrated in the synthesis of various drug molecules .

Chemical Reactions Analysis

Demeton-S Sulfone is formed through the oxidation of demeton S-methyl sulfoxide. In addition to the formation of Demeton-S Sulfone, the cleavage of the thioester bond in the parent insecticide leads to the production of ethanethiols and other metabolites such as ethyl vinyl sulfoxide and [1-(ethylsulfinyl)-2-(methylthio)]-ethane. These reactions demonstrate the complex metabolic pathways that can occur in cell cultures when exposed to certain insecticides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Demeton-S Sulfone and related compounds can be analyzed using liquid chromatography coupled with mass spectrometry (LC-MS). This technique allows for the simultaneous determination of demeton-S-methyl, oxydemeton-methyl, and demeton-S-methylsulfone in agricultural products. The method involves extraction with acetone, reextraction with ethyl acetate, and cleanup on a PSA column or tandem graphitized carbon/PSA column. The average recoveries of these compounds from various samples are high, ranging from 73.8% to 102.5%, with relative standard deviations of less than or equal to 5.7%, indicating the method's reliability for detecting and quantifying these substances in complex matrices .

科学研究应用

1. 检测和分析技术

生物样品快速检测:开发了一种利用液相色谱-串联质谱法同时测定人全血和尿液中二硫磷及其氧化代谢物(包括氧乐果砜)的方法。该方法采用 QuEChERS 萃取,已成功应用于尸检案例,表明其在法医毒理学和生物分析中的潜力 (Usui 等人,2012)。

植物细胞培养中的代谢研究:对甜菜细胞培养的研究表明,氧乐果 S-甲基亚砜被氧化为氧乐果 S-甲基砜。这项研究突出了氧乐果化合物在植物细胞中的生化转化过程,有助于了解其环境归趋和影响 (Preiss 等人,1986)。

合成路线和商业应用:氧乐果-S-甲基磺,商品名为 Metaisosystox sulfon,有具体的合成途径用于其制造。了解这些途径对于该化合物的工业应用和环境影响评估至关重要 (Unger, 1996)。

2. 环境归趋和生态影响

环境条件下的催化水解:一项研究调查了有机磷农药(包括氧乐果 S)在氧化铁和氢氧化铝存在下的水解,提供了这些化合物如何与环境成分相互作用的见解。这项研究对于评估氧乐果砜等农药的生态归趋具有重要意义 (Dannenberg & Pehkonen, 1998)。

调查水中的有机磷农药:通过固相微萃取和气相色谱-质谱法测定水中的有机磷农药(包括氧乐果),突出了对氧乐果砜等化合物的环境监测和污染评估能力 (Li 等人,2010)。

与重金属的相互作用:一项关于 Hg(II) 和氧乐果 S 之间相互作用的 NMR 研究表明,Hg2+ 与氧乐果 S 侧链中的硫原子键合。这一发现对于了解氧乐果砜在被重金属污染的水生环境中的化学归趋至关重要 (Pehkonen & Judeh, 2005)。

作用机制

Target of Action

Demeton-S Sulfone, like other organophosphates, primarily targets the acetylcholinesterase (AChE) enzyme . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .

Mode of Action

Demeton-S Sulfone acts as an acetylcholinesterase inhibitor . By inhibiting AChE, the degradation of acetylcholine is prevented. This leads to an accumulation of acetylcholine, which can impede neurotransmission . The result is an overstimulation of nerves and muscles, which can lead to various symptoms and potentially fatal outcomes .

Biochemical Pathways

The metabolism of Demeton-S Sulfone involves several biochemical pathways. The primary pathway is the oxidation of the thioether sulfur to produce sulfoxides and sulfones . There is also an additional pathway in which the P=S group is oxidized to a P=O group, which is then oxidized again into a sulfoxide and sulfone .

Pharmacokinetics

Animal experiments show that almost all demeton-S-methyl derivatives, a closely related compound, are excreted through urine .

Result of Action

The inhibition of AChE by Demeton-S Sulfone leads to an accumulation of acetylcholine, resulting in overstimulation of nerves and muscles. This can lead to symptoms such as twitching or more severe convulsions . In severe cases, this can lead to impaired muscle function and even suffocation, resulting in death .

安全和危害

Demeton-S Sulfone is highly toxic if consumed, in contact with skin, or if inhaled . It causes damage to organs . It is not approved for use in the European Union . Safety measures include not breathing the vapor, not getting it in eyes, on skin, or on clothing, and washing thoroughly after handling .

未来方向

As of now, there is limited data available regarding the environmental fate or ecotoxicology of Demeton-S Sulfone . Future research could focus on these areas to better understand the impact of this compound on the environment and ecosystems. Additionally, more studies could be conducted to explore safer and more effective alternatives for pest control.

属性

IUPAC Name |

1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O5PS2/c1-4-12-14(9,13-5-2)15-7-8-16(10,11)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXCTQSDRPKAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042230 | |

| Record name | O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demeton-S Sulfone | |

CAS RN |

2496-91-5 | |

| Record name | Demeton-S sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2496-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-S sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-S SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3A90H8X3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)